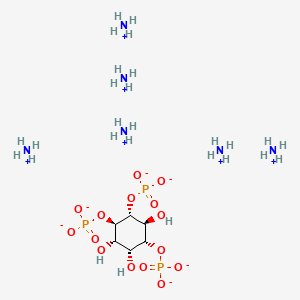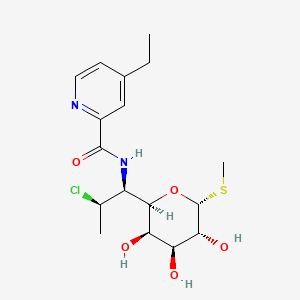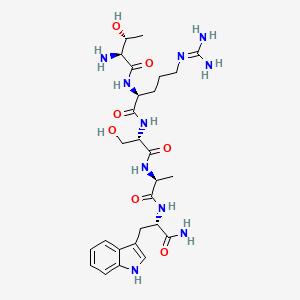
Ethyl-2-(1-Benzhydrylazetidin-3-yliden)acetat
Übersicht
Beschreibung
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 and a molecular weight of 307.39 g/mol It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and an ethyl acetate moiety
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-2-(1-Benzhydrylazetidin-3-yliden)acetat: ist eine Verbindung, die in der organischen Synthese verwendet werden kann. Seine Struktur deutet darauf hin, dass es als Vorläufer für die Synthese komplexerer Moleküle dienen könnte. Das Vorhandensein eines Azetidinrings, einem viergliedrigen stickstoffhaltigen Ring, macht ihn zu einem wertvollen Baustein für die Herstellung von Beta-Lactam-Antibiotika .
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung für die Entwicklung neuer pharmakologisch aktiver Moleküle untersucht werden. Die Benzhydrylgruppe ist eine übliche Einheit in Medikamenten, die das zentrale Nervensystem anvisieren, einschließlich Antihistaminika und Antipsychotika. Forscher könnten den Azetidinring möglicherweise modifizieren, um neue Verbindungen mit ZNS-Aktivität zu schaffen .
Materialwissenschaft
Die einzigartige Struktur von This compound könnte sich für die Entwicklung neuer Materialien eignen. Beispielsweise könnten Polymere, die Azetidin-Einheiten enthalten, aufgrund der Ringspannung und der elektronischen Effekte von Stickstoff neuartige Eigenschaften aufweisen .
Katalyse
Katalysatoren, die Stickstoffheterocyclen wie Azetidin enthalten, sind in der Katalyseforschung von Interesse. Sie können verwendet werden, um eine Vielzahl von chemischen Reaktionen zu erleichtern, einschließlich der asymmetrischen Synthese, die für die Herstellung chiraler Moleküle in Pharmazeutika von entscheidender Bedeutung ist .
Pflanzenschutzmittelforschung
Verbindungen mit Azetidinringen wurden auf ihren potenziellen Einsatz in Pflanzenschutzmitteln untersucht. This compound könnte als Ausgangspunkt für die Entwicklung neuer Herbizide oder Pestizide dienen, da sein struktureller Rahmen vielfältige chemische Modifikationen ermöglicht .
Chemische Ausbildung
Diese Verbindung kann auch in akademischen Einrichtungen für den Unterricht fortgeschrittener organischer Chemiekonzepte verwendet werden. Ihre Synthese und Reaktivität können wichtige Prinzipien wie Ringspannung, Nukleophilie von Stickstoff und die Stabilität verschiedener funktioneller Gruppen demonstrieren .
Analytische Chemie
In der analytischen Chemie könnten Derivate von This compound als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet werden. Ihre einzigartigen Absorptions- oder Emissionseigenschaften können für den Nachweis und die Quantifizierung verschiedener Analyten wertvoll sein .
Umweltchemie
Schließlich kann das Umweltschicksal von This compound und seinen Derivaten untersucht werden. Das Verständnis seiner Abbauprodukte und der Wechselwirkung mit Umweltfaktoren ist wichtig, um seine Auswirkungen zu beurteilen und umweltfreundliche Verbindungen zu entwickeln .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate typically involves the reaction of benzhydryl chloride with azetidine-3-one in the presence of a base, followed by esterification with ethyl acetate . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols can replace the benzhydryl chloride.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Eigenschaften
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAPMICLHEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699840 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158602-32-5 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)](/img/new.no-structure.jpg)







